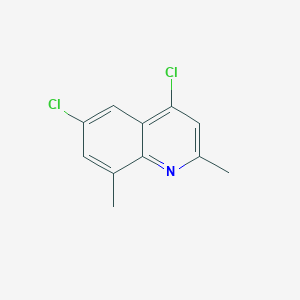

4,6-Dichloro-2,8-dimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJUQQYVCLNEHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589019 | |

| Record name | 4,6-Dichloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21629-51-6 | |

| Record name | 4,6-Dichloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-2,8-dimethylquinoline: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,6-dichloro-2,8-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles, data on structurally related analogues, and predictive models to offer a robust working profile for research and development applications.

Core Molecular Attributes and Physicochemical Properties

This compound belongs to the quinoline class of heterocyclic aromatic compounds, characterized by a fused benzene and pyridine ring system. The presence of two chlorine atoms and two methyl groups on this scaffold significantly influences its electronic properties, reactivity, and steric profile, making it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Key Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 21629-51-6 | [GlobalChemMall] |

| Molecular Formula | C₁₁H₉Cl₂N | [PubChemLite] |

| Molecular Weight | 226.10 g/mol | [PubChemLite] |

| Predicted XlogP | 4.2 | [PubChemLite] |

| Predicted Boiling Point | 322.5 ± 37.0 °C | [ChemicalBook] |

| Predicted Density | 1.305 ± 0.06 g/cm³ | [ChemicalBook] |

| Predicted pKa | 1.93 ± 0.50 | [ChemicalBook] |

Note: Predicted values are computationally derived and should be confirmed experimentally.

The high predicted octanol-water partition coefficient (XlogP) suggests significant lipophilicity, which would favor solubility in nonpolar organic solvents over aqueous media. This is a critical consideration for reaction setup and purification, as well as for its potential pharmacokinetic profile in biological systems.

Synthesis of the Quinoline Core: A Proposed Methodology

Proposed Synthetic Pathway: Modified Combes Synthesis

The synthesis would logically start from 3,5-dichloroaniline and acetylacetone (pentane-2,4-dione) under acidic catalysis. The selection of 3,5-dichloroaniline as the starting material is crucial for achieving the desired 6,8-dichloro substitution pattern on the resulting quinoline ring, although this specific starting material is less common. A more practical approach would involve a multi-step synthesis starting from a more readily available substituted aniline, followed by chlorination steps. However, for the purpose of illustrating the core quinoline formation, the direct Combes approach is outlined below.

Experimental Protocol: Proposed Combes Synthesis

Objective: To synthesize this compound from 3,5-dichloroaniline and acetylacetone.

Materials:

-

3,5-dichloroaniline

-

Acetylacetone (Pentane-2,4-dione)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloroaniline (1.0 equivalent) in a suitable solvent like ethanol.

-

Addition of Reagents: Slowly add acetylacetone (1.1 equivalents) to the stirred solution.

-

Acid Catalysis: Carefully add concentrated sulfuric acid or polyphosphoric acid (acting as both catalyst and dehydrating agent) dropwise to the reaction mixture. The addition is exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralization: Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Caption: Proposed Combes synthesis workflow.

Predicted Spectroscopic Data

For drug development and chemical synthesis, confirmation of the molecular structure is paramount. While experimental spectra are the gold standard, predicted NMR data can provide a useful reference for characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the quinoline ring.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.2-7.4 | Singlet |

| H-5 | ~7.6-7.8 | Singlet |

| H-7 | ~7.5-7.7 | Singlet |

| CH₃ (at C-2) | ~2.6-2.8 | Singlet |

| CH₃ (at C-8) | ~2.5-2.7 | Singlet |

Note: These are estimated chemical shifts and may vary depending on the solvent used.

Predicted ¹³C NMR Spectrum

The carbon NMR will provide information on all eleven carbon atoms in the molecule. The chemical shifts of the carbons directly attached to chlorine and nitrogen will be significantly downfield.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift Range (ppm) |

| Aromatic C-H | 120-135 |

| Aromatic C-Cl | 130-145 |

| Aromatic C-N | 145-160 |

| Aromatic Quaternary C | 140-155 |

| C=N (C-2) | 155-165 |

| Methyl (CH₃) | 18-25 |

Note: These are general ranges for substituted quinolines and serve as a guide.

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is primarily dictated by the two chlorine substituents, which are susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine at the C-4 position is generally more reactive than the chlorine at the C-6 position due to the electronic influence of the ring nitrogen.[2] This differential reactivity allows for selective functionalization.

Caption: Reactivity profile for nucleophilic substitution.

Key Reaction Pathways:

-

Nucleophilic Substitution: A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms. This allows for the introduction of diverse functional groups, which is a cornerstone of medicinal chemistry for tuning the pharmacological properties of a lead compound.

-

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituents can also participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.

Potential Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[3] These include antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[4]

The specific substitution pattern of this compound suggests several avenues for its exploration in drug discovery:

-

Anticancer Agents: Many substituted quinolines exhibit anticancer activity by targeting various cellular pathways. The chloro and methyl groups of this compound provide handles for further modification to optimize its interaction with biological targets such as kinases or topoisomerases.

-

Antimalarial Compounds: The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. The dichloro substitution pattern could be a starting point for developing new analogues with activity against drug-resistant strains of Plasmodium falciparum.[4]

-

Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial drugs. While structurally distinct, the underlying quinoline scaffold is key to their activity. Derivatization of this compound could lead to novel antibacterial compounds.

The derivatization potential through nucleophilic substitution and cross-coupling reactions makes this compound a versatile platform for generating libraries of compounds for high-throughput screening in various disease models.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with appropriate precautions.

-

Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is sparse, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its likely reactivity based on established chemical principles and data from related compounds. Its versatile scaffold and potential for derivatization make it an attractive starting point for the discovery of novel therapeutic agents across a range of disease areas. Further experimental validation of the properties and reactivity outlined herein is strongly encouraged for any research and development program utilizing this compound.

References

-

GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H9Cl2N). Retrieved from [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

StackExchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-2,8-dimethylquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4,6-dichloro-2,8-dimethylquinoline. Due to the absence of this specific molecule in current chemical literature, this document outlines a robust and scientifically-grounded proposed synthetic route and a detailed predictive analysis of its characterization. The methodologies and data presented herein are based on established chemical principles and spectroscopic data from analogous structures, offering a valuable resource for researchers venturing into the synthesis of new quinoline derivatives.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. The title compound, this compound, with its specific substitution pattern of two chloro groups and two methyl groups, presents an intriguing target for discovery research. The chloro-substituents are known to modulate lipophilicity and metabolic stability, while the methyl groups can influence steric interactions and electronic properties.

This guide will detail a proposed synthesis via the Combes reaction, a reliable method for the formation of 2,4-disubstituted quinolines.[1][2] Furthermore, we will present a thorough in-silico characterization, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a discussion of expected Infrared (IR) spectroscopic features.

Proposed Synthesis of this compound

The most logical and efficient synthetic route to this compound is the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] In this case, the reaction would proceed between 3,5-dichloroaniline and pentane-2,4-dione (acetylacetone). Polyphosphoric acid (PPA) is proposed as the catalyst and dehydrating agent, as it is known to be effective in promoting the necessary cyclization.[4]

Reaction Scheme

Sources

Postulated Mechanism of Action for 4,6-Dichloro-2,8-dimethylquinoline: A Technical Guide for Drug Discovery Professionals

Executive Summary

4,6-dichloro-2,8-dimethylquinoline is a distinct heterocyclic compound for which the precise mechanism of action has not been empirically determined in publicly available literature. However, its structural architecture, featuring a quinoline core substituted with chloro and methyl groups, positions it within a class of molecules with well-documented, diverse pharmacological activities. This technical guide synthesizes current knowledge from structurally analogous quinoline and quinazoline derivatives to postulate a probable mechanism of action for this compound. We propose a multi-faceted mechanism centered on the inhibition of key cellular signaling pathways, induction of apoptosis, and modulation of the cellular stress response. This document provides a robust framework for initiating research and development programs aimed at elucidating the therapeutic potential of this compound.

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] This scaffold is prevalent in both natural products and synthetic compounds, demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinoline core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. The subject of this guide, this compound, features key substitutions—dihalogenation and dimethylation—that are known to influence the potency and target selectivity of bioactive molecules.

Postulated Mechanism of Action

Based on the established activities of structurally related chlorinated and methylated quinolines and quinazolines, we postulate that this compound exerts its biological effects through a combination of the following mechanisms:

Inhibition of Protein Kinases

A primary and highly plausible mechanism of action for this compound is the inhibition of protein kinases. The quinoline and quinazoline scaffolds are integral to numerous approved tyrosine kinase inhibitors.[3][4] These enzymes are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Postulated Signaling Pathway Inhibition:

Caption: Postulated inhibition of tyrosine kinase signaling by this compound.

Induction of Apoptosis and Cell Cycle Arrest

A downstream consequence of kinase inhibition is the induction of programmed cell death, or apoptosis. Many quinoline derivatives have been shown to trigger apoptosis in cancer cells. This is often accompanied by cell cycle arrest, preventing the uncontrolled proliferation of pathological cells.[3]

Generation of Reactive Oxygen Species (ROS)

Some styrylquinoline derivatives have been observed to increase intracellular levels of reactive oxygen species (ROS).[4] Elevated ROS can induce cellular damage and trigger apoptotic pathways, contributing to the cytotoxic effects of the compound.[5][6] The electron-withdrawing nature of the chlorine atoms in this compound may contribute to this pro-oxidant activity.

Proposed Experimental Validation Workflow

To empirically validate the postulated mechanism of action, a systematic and multi-tiered experimental approach is recommended.

Caption: Proposed experimental workflow for mechanistic elucidation.

Detailed Experimental Protocols

Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to assess the inhibitory activity of this compound against a panel of protein kinases.

Materials:

-

This compound

-

Recombinant protein kinases of interest

-

Peptide substrates specific to each kinase

-

ATP

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

In a multi-well plate, add the test compound, the recombinant kinase, and the specific peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a predetermined time at room temperature.

-

Add the luminescence-based detection reagent, which quantifies the amount of ATP consumed.

-

Measure the luminescence signal using a plate reader. A decrease in signal indicates kinase inhibition.

-

Calculate the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a widely used method to determine the cytotoxic effects of a compound.[4]

Materials:

-

Target cell lines (e.g., cancer cell lines)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) |

| EGFR | TBD |

| VEGFR2 | TBD |

| PI3K | TBD |

| AKT | TBD |

| mTOR | TBD |

Table 2: Hypothetical Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | TBD |

| HCT-116 (Colon Cancer) | TBD |

| A549 (Lung Cancer) | TBD |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to a well-established class of bioactive quinolines provides a strong foundation for a postulated mechanism involving kinase inhibition, induction of apoptosis, and modulation of cellular stress. The experimental framework outlined in this guide offers a clear and logical path for the comprehensive evaluation of this compound's therapeutic potential. Future research should focus on the systematic validation of these hypotheses, with the ultimate goal of elucidating the precise molecular targets and signaling pathways modulated by this compound. This will be a critical step in advancing this promising compound through the drug discovery and development pipeline.

References

- BenchChem. (n.d.). 4,6-Dichloro-2-styrylquinazoline: A Technical Guide on the Postulated Mechanism of Action.

- PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- BenchChem. (n.d.). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery.

- ResearchGate. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.

- NIH. (n.d.). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 4,6-Dichloro-2,8-dimethylquinoline (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 4,6-Dichloro-2,8-dimethylquinoline

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the molecular structure of this compound. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond procedural outlines to explain the rationale behind spectroscopic interpretation. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a holistic analytical workflow that ensures structural confirmation with a high degree of confidence. The analysis is built upon foundational spectroscopic principles and comparative data from analogous structures, ensuring a robust and scientifically rigorous approach.

Introduction to this compound

This compound is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore found in numerous therapeutic agents, making the precise structural elucidation of its derivatives essential for drug discovery and development. Spectroscopic analysis provides the definitive data required to confirm the identity, purity, and structure of such synthesized molecules. This guide will detail the expected spectroscopic signatures of the target molecule, providing a predictive framework for its characterization.

Molecular Structure:

-

Molecular Formula: C₁₁H₉Cl₂N

-

Monoisotopic Mass: 225.0112 Da[1]

-

Core Scaffold: Quinoline, a bicyclic aromatic heterocycle.

-

Substituents:

-

Two chlorine atoms at positions 4 and 6.

-

Two methyl groups at positions 2 and 8.

-

The specific arrangement of these substituents creates a unique electronic environment, which is reflected in the molecule's interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer.

Caption: Numbering of the this compound scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a complete structural map can be assembled.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, we anticipate signals corresponding to the aromatic protons and the methyl group protons.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Comparative Insights |

| H3 | ~7.2-7.4 | Singlet (s) | This proton is on the pyridine ring. Its chemical shift is influenced by the adjacent C4-Cl and the C2-CH₃. In similar quinoline systems, H3 appears as a singlet. |

| H5 | ~7.8-8.0 | Singlet (s) | Located on the benzene ring, this proton is deshielded by the ring current. The adjacent chlorine at C6 and the lack of adjacent protons should result in a singlet. |

| H7 | ~7.5-7.7 | Singlet (s) | This proton is situated between the C6-Cl and the C8-CH₃. The electronic effects of these groups will determine its precise shift. It is expected to be a singlet due to the absence of ortho-protons. |

| 2-CH₃ | ~2.6-2.8 | Singlet (s) | Methyl groups directly attached to an aromatic ring typically appear in this region. The proximity to the nitrogen atom may cause a slight downfield shift compared to a standard toluene-like methyl group.[2][3] |

| 8-CH₃ | ~2.5-2.7 | Singlet (s) | Similar to the 2-CH₃ group, this methyl proton signal will be a singlet. Its position at C8 places it in a slightly different electronic environment.[3][4] |

Causality in Predictions:

-

Electronegativity and Deshielding: The electronegative chlorine atoms and the nitrogen heteroatom withdraw electron density from the aromatic rings, causing the attached protons (H3, H5, H7) to be "deshielded" and resonate at a lower field (higher ppm).

-

Lack of Coupling: The substitution pattern isolates the aromatic protons from each other, leading to the prediction of singlets for all aromatic signals, which is a key structural identifier.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Given the molecule's asymmetry, all 11 carbon atoms are expected to be chemically distinct and produce separate signals.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C2 | ~158-162 | Attached to nitrogen and a methyl group. Typically downfield in quinoline systems. |

| C3 | ~122-125 | Aromatic CH carbon. |

| C4 | ~145-149 | Attached to a chlorine atom and nitrogen, causing a significant downfield shift. |

| C4a | ~148-152 | Quaternary carbon at the ring junction. Its chemical shift is influenced by multiple substituents. Quaternary carbons often show weaker signals.[5] |

| C5 | ~125-128 | Aromatic CH carbon. |

| C6 | ~130-134 | Aromatic carbon directly bonded to chlorine. |

| C7 | ~128-132 | Aromatic CH carbon. |

| C8 | ~135-139 | Aromatic carbon attached to a methyl group. |

| C8a | ~146-150 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |

| 2-CH₃ | ~23-26 | Aliphatic carbon in a methyl group attached to an aromatic ring. |

| 8-CH₃ | ~17-20 | Aliphatic carbon. The steric environment at position 8 may shift it slightly upfield compared to the 2-CH₃. |

Expertise in Interpretation:

-

Substituent Effects: The chemical shifts are predicted based on the additive effects of the chloro and methyl substituents on the quinoline core. Halogens generally cause a downfield shift on the carbon they are attached to.

-

Quaternary Carbons: The signals for the quaternary carbons (C4a, C8a) are expected to be less intense than those for the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic quinoline core.[6] |

| 3000-2850 | C-H Stretch | Aliphatic C-H | Indicates the methyl (CH₃) groups. |

| 1610-1580 | C=C Stretch | Aromatic Ring | Characteristic stretching vibrations of the quinoline ring system.[6] |

| 1550-1500 | C=N Stretch | Imine (in ring) | Confirms the heterocyclic nature of the pyridine portion of the quinoline.[6] |

| 1100-1000 | C-Cl Stretch | Aryl-Chloride | Strong absorption indicating the presence of carbon-chlorine bonds. A characteristic band around 1090 cm⁻¹ has been noted for C-Cl in dichloroquinoline.[7] |

| 900-675 | C-H Bend | Aromatic (out-of-plane) | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |

Workflow for IR Analysis:

Caption: A logical workflow for the analysis of an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.

Predicted Mass Spectrum Data:

| m/z Value | Ion | Significance & Rationale |

| 225/227/229 | [M]⁺ | Molecular Ion Cluster: The most critical piece of information. The presence of two chlorine atoms results in a characteristic isotopic pattern. The ratio of the peaks should be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes ((³⁵Cl₂) : (³⁵Cl³⁷Cl) : (³⁷Cl₂)). This pattern is a definitive indicator of a dichloro-substituted compound.[1] |

| 210/212/214 | [M-CH₃]⁺ | Loss of a methyl radical from either the C2 or C8 position. This is a common fragmentation pathway for methylated aromatics. |

| 190 | [M-Cl]⁺ | Loss of a chlorine radical. This fragment may be less abundant but is mechanistically plausible. |

| 175 | [M-Cl-CH₃]⁺ | Subsequent loss of a methyl group after the initial loss of a chlorine atom. |

Trustworthiness through Isotopic Pattern: The isotopic cluster for the molecular ion is a self-validating feature. If the observed m/z values and their relative intensities match the theoretical pattern for a C₁₁H₉Cl₂N species, it provides extremely strong evidence for the elemental composition.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides absolute proof of structure. The power of this multi-faceted approach lies in the integration of complementary data, creating a self-validating system.

-

MS confirms the molecular formula (C₁₁H₉Cl₂N).

-

IR confirms the presence of key functional groups (aromatic ring, C-Cl, C-H).

-

¹³C NMR confirms the presence of 11 unique carbons, including two aliphatic and nine aromatic/vinylic carbons.

-

¹H NMR confirms the specific proton environment: three isolated aromatic protons and two distinct methyl groups, consistent with the 4,6-dichloro-2,8-dimethyl substitution pattern.

The predicted singlet nature of all ¹H NMR signals is a particularly strong piece of evidence for this specific isomer. Any other arrangement of the same substituents would likely result in proton-proton coupling and more complex splitting patterns.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for a solid sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of protonated impurities.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve high homogeneity and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer acquisition time will be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Acquire a background spectrum of the empty ATR unit.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

References

-

Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

-

Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available at: [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. Available at: [Link]

-

4,8-Dimethylquinoline. PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. Available at: [Link]

-

This compound (C11H9Cl2N). PubChemLite. Available at: [Link]

-

4,6-Dimethylquinoline. PubChem, National Institutes of Health. Available at: [Link]

-

sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

-

4,6-dimethylquinoline - 13C NMR. SpectraBase. Available at: [Link]

-

2,8-Dimethylquinoline - 1H NMR. SpectraBase. Available at: [Link]

-

2,4-Dimethylquinoline. PubChem, National Institutes of Health. Available at: [Link]

-

2,6-Dimethylquinoline. PubChem, National Institutes of Health. Available at: [Link]

-

2,8-Dimethylquinoline. NIST WebBook. Available at: [Link]

-

2,4-Dichloro-7,8-dimethylquinoline. PMC, National Institutes of Health. Available at: [Link]

-

2,8-Dimethylquinoline. PubChem, National Institutes of Health. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C11H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 2. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,8-Dimethylquinoline | C11H11N | CID 34222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

Introduction: The Quinoline Scaffold and the Imperative for Structural Precision

An In-depth Technical Guide to the Structural Elucidation of 4,6-Dichloro-2,8-dimethylquinoline via X-ray Crystallography

This guide provides a comprehensive, field-proven methodology for researchers, medicinal chemists, and structural biologists focused on the synthesis and definitive structural analysis of novel quinoline derivatives. Herein, we detail the complete workflow for determining the single-crystal X-ray structure of this compound, a compound of interest within the broader class of biologically active quinoline scaffolds. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as the authoritative protocol to produce and analyze it, grounded in established principles of synthetic chemistry and crystallography.

The quinoline ring system, a bicyclic heterocycle composed of fused benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The specific substitutions on the quinoline core are critical in defining its biological function and mechanism of action, a principle that drives the rational design of new therapeutic agents.[5]

This compound presents a compelling subject for investigation. The presence of chloro- substituents at the 4- and 6-positions and methyl groups at the 2- and 8-positions suggests potential for unique intermolecular interactions and biological targets. To fully unlock its therapeutic potential and understand its structure-activity relationship (SAR), an unambiguous, three-dimensional atomic map is essential. X-ray crystallography remains the gold standard for providing this definitive structural data.[6]

This guide outlines the expert-level protocol for the synthesis of high-purity this compound, the cultivation of diffraction-quality single crystals, and the subsequent data collection, structure solution, and refinement.

PART 1: Synthesis and Spectroscopic Confirmation

The primary prerequisite for any crystallographic study is the availability of highly pure material. The proposed synthesis of the title compound is based on established and robust reactions for quinoline chemistry, ensuring a reliable pathway to the target molecule.

Proposed Synthetic Pathway

The synthesis can be efficiently achieved via a modified Skraup reaction followed by targeted chlorination. The general logic is to first construct the core 2,8-dimethyl-6-chloroquinolin-4-ol, which is then converted to the target dichloro- derivative.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 6-Chloro-2,8-dimethylquinolin-4-ol.

-

To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0°C, slowly add 4-chloro-2-methylaniline (0.1 mol).

-

Once dissolved, add ethyl acetoacetate (0.1 mol) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 110°C for 4 hours.

-

Causality: The Combes reaction utilizes a strong acid to catalyze the condensation of an aniline with a β-diketone, followed by cyclization to form the quinoline ring. The heating provides the necessary activation energy for the intramolecular cyclization.

-

Cool the reaction mixture and carefully pour it onto crushed ice (500 g).

-

Neutralize the resulting solution with a concentrated ammonium hydroxide solution until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

-

-

Step 2: Synthesis of this compound.

-

In a round-bottom flask equipped with a reflux condenser, combine 6-Chloro-2,8-dimethylquinolin-4-ol (0.05 mol) with phosphorus oxychloride (POCl₃, 50 mL).

-

Heat the mixture to reflux and maintain for 3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Causality: POCl₃ is a powerful chlorinating and dehydrating agent. It converts the hydroxyl group at the 4-position into a chloro group via a nucleophilic substitution mechanism.

-

After cooling, slowly and carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution. A solid precipitate will form.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure target compound.

-

Protocol: Spectroscopic Characterization

To ensure the identity and purity of the final compound, a full spectroscopic characterization is mandatory.

-

¹H and ¹³C NMR: Dissolve the sample in CDCl₃. The spectra should confirm the number and environment of all protons and carbons, matching the expected structure of this compound.[7][8]

-

Mass Spectrometry (MS): An accurate mass measurement should confirm the molecular formula C₁₁H₉Cl₂N.[9]

-

FT-IR Spectroscopy: The spectrum will show characteristic peaks for the aromatic C-H and C=C/C=N bonds, and the absence of an O-H stretch will confirm the successful chlorination.[10]

PART 2: Single Crystal Growth: The Art of Patience

The success of an X-ray diffraction experiment is entirely dependent on the quality of the single crystal.[6] This often remains the most challenging, rate-limiting step. The goal is to achieve slow supersaturation, allowing molecules to organize into a well-ordered lattice.

Protocol: Crystallization Screening

-

Material Purity: Ensure the synthesized this compound is of the highest purity (>99%), as impurities can inhibit nucleation or be incorporated as defects.

-

Solvent Selection: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene). A suitable solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Primary Technique: Slow Evaporation.

-

Prepare a nearly saturated solution of the compound in a chosen solvent (or solvent mixture) in a small vial.

-

Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle.

-

Place the vial in a vibration-free location at a constant temperature.

-

Causality: The slow evaporation of the solvent gradually increases the concentration of the solute, leading to controlled supersaturation and, ideally, the formation of a few large single crystals rather than many small ones.

-

-

Secondary Technique: Vapor Diffusion.

-

Hanging Drop: Dissolve the compound in a good solvent. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is insoluble but the good solvent is miscible).

-

Causality: The good solvent slowly diffuses from the drop into the reservoir, while the poor solvent vapor diffuses into the drop. This gradual change in solvent composition reduces the compound's solubility, inducing crystallization.

-

PART 3: X-ray Diffraction Analysis

Once suitable crystals are obtained, the process of data collection and structure determination can begin.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol: Data Collection & Structure Solution

-

Crystal Selection: Using a microscope, select a crystal with sharp edges and no visible defects. A suitable size is typically 0.1-0.3 mm in all dimensions.

-

Mounting: Mount the crystal on a goniometer head using a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal diffractometer (e.g., equipped with a Mo Kα radiation source, λ = 0.71073 Å).

-

Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.

-

-

Data Processing: The collected frames are integrated to determine the position and intensity of each diffraction spot. These intensities are then scaled and merged to produce a final reflection file.

-

Structure Solution: Using software packages (e.g., SHELXT, Olex2), the phase information is determined from the reflection intensities, typically using direct methods. This yields an initial electron density map.

-

Structure Refinement:

-

An initial molecular model is fitted to the electron density map.

-

The atomic positions, and their anisotropic displacement parameters, are refined using a full-matrix least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model.[11][12]

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible, and a Goodness-of-Fit (GooF) value close to 1.0.

-

PART 4: Structural Analysis and Data Presentation

The refined structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Anticipated Crystallographic Data

The following table summarizes the type of data that would be obtained and reported in a standard crystallographic information file (CIF). The values provided are hypothetical but are representative of similar small organic molecules.[11][12]

| Parameter | Anticipated Value |

| Chemical Formula | C₁₁H₉Cl₂N |

| Formula Weight | 226.10 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a, b, c (Å) | e.g., a=7.0, b=13.0, c=10.5 |

| α, β, γ (°) | e.g., α=90, β=100, γ=90 |

| Volume (ų) | ~950 |

| Z (molecules/cell) | 4 |

| Density (calc) | ~1.58 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| Goodness-of-Fit (S) | ~1.05 |

Analysis of Molecular Geometry and Intermolecular Interactions

The refined structure would allow for a detailed analysis of:

-

Bond Lengths and Angles: Confirmation of the quinoline ring's geometry and the C-Cl and C-C bond lengths.

-

Planarity: Assessment of the planarity of the bicyclic quinoline system.

-

Intermolecular Interactions: The crystal packing would be analyzed to identify key non-covalent interactions. For this molecule, one would anticipate potential π-π stacking interactions between the aromatic rings of adjacent molecules and possible C-H···Cl or C-H···N hydrogen bonds that stabilize the crystal lattice.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

This guide provides a robust and scientifically-grounded framework for the complete structural elucidation of this compound. By following these detailed protocols—from rational synthesis and purification to meticulous crystal growth and high-resolution X-ray diffraction analysis—researchers can obtain the definitive three-dimensional structure of this and other novel quinoline derivatives. This structural information is not merely an academic endpoint; it is the critical foundation for understanding biological activity, optimizing lead compounds, and accelerating the data-driven design of next-generation therapeutics.

References

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

- Application of Quinoline Ring in Structural Modification of N

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2001). Molecules.

- Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.).

- 2,4-Dichloro-7,8-dimethylquinoline. (2011). Acta Crystallographica Section E: Structure Reports Online.

- Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2011). Journal of Photochemistry and Photobiology A: Chemistry.

- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).

- This compound (C11H9Cl2N). (n.d.). PubChemLite.

- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). ACS Omega.

- 4-Chloro-2,5-dimethylquinoline. (2010).

- A review of syntheses of organic compounds containing the ferroin group. (n.d.). GFS Chemicals.

- Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2024). European Journal of Chemistry.

- X-Ray Crystallography of Chemical Compounds. (2009). Comprehensive Medicinal Chemistry II.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 9. PubChemLite - this compound (C11H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4,6-dichloro-2,8-dimethylquinoline. Designed for professionals in chemical research and pharmaceutical development, this document synthesizes predicted data, comparative analysis with analogous structures, and established experimental methodologies. The structure of this guide is tailored to present the information in a logical flow, beginning with fundamental identifiers and progressing to detailed spectral and analytical procedures, providing a holistic understanding of this compound's chemical nature.

Molecular Identity and Structural Characteristics

This compound is a polysubstituted quinoline, a class of compounds of significant interest in medicinal chemistry due to the quinoline scaffold's prevalence in numerous biologically active molecules.[1] The specific substitution pattern of two chloro groups and two methyl groups on the quinoline core dictates its unique physicochemical and pharmacological properties.

Molecular Structure:

The structural arrangement of this compound is fundamental to its reactivity and interactions with biological systems. The presence of electron-withdrawing chlorine atoms at positions 4 and 6, and electron-donating methyl groups at positions 2 and 8, creates a distinct electronic landscape across the aromatic system.

Caption: Molecular structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 21629-51-6 | N/A |

| Molecular Formula | C₁₁H₉Cl₂N | [2] |

| Molecular Weight | 226.10 g/mol | [2] |

| IUPAC Name | This compound | N/A |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data for this compound

| Property | Predicted Value | Remarks and Comparative Insights |

| Melting Point | 110-125 °C | Solid at room temperature. The presence of two chlorine atoms and the crystalline symmetry are expected to result in a relatively high melting point compared to unsubstituted quinoline (-15 °C).[8] For comparison, 4,8-dimethylquinoline has a melting point of 54 °C.[9] |

| Boiling Point | ~322.5 ± 37.0 °C | The high boiling point is attributed to its molecular weight and the presence of polar C-Cl bonds. For a related compound, 4,8-dichloro-2,6-dimethylquinoline, a boiling point of 322.5 °C is predicted.[10][11][12] |

| Aqueous Solubility | Low | Expected to be poorly soluble in water due to its aromatic character and the presence of two non-polar methyl groups. Halogenation can further decrease aqueous solubility.[13][14] |

| Organic Solvent Solubility | Soluble | Likely soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. Quinoline and its derivatives generally show good solubility in organic solvents. |

| pKa (of conjugate acid) | ~1.93 ± 0.50 | The basicity of the quinoline nitrogen is significantly reduced by the electron-withdrawing effects of the two chlorine atoms. This is a substantial decrease from the pKa of unsubstituted quinoline (~4.9).[11][12] |

| LogP (Octanol/Water Partition Coefficient) | ~4.2 | The high LogP value indicates significant lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. This is a critical parameter in drug design. For a similar compound, 4,8-dichloro-3,6-dimethylquinoline, the predicted XLogP3 is 4.2.[2] |

| Density | ~1.305 ± 0.06 g/cm³ | The density is greater than water, which is typical for chlorinated aromatic compounds. A similar value is predicted for 4,8-dichloro-2,6-dimethylquinoline.[10][11][12] |

Synthesis Pathway

While a specific synthesis protocol for this compound is not detailed in readily available literature, a plausible synthetic route can be devised based on established quinoline synthesis methodologies. The Combes quinoline synthesis is a suitable approach, starting from a substituted aniline and a β-diketone.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Predicted Spectral Characteristics

The following spectral data are predicted based on the known effects of substituents on the quinoline ring system. These predictions can guide the interpretation of experimental data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-3 | 7.0 - 7.2 | Singlet | Located on the pyridine ring, shielded by the C2-methyl group. |

| H-5 | 7.6 - 7.8 | Singlet | Located on the benzene ring, deshielded by the adjacent C4-chloro group. |

| H-7 | 7.4 - 7.6 | Singlet | Positioned between two substituents, its chemical shift will be influenced by both. |

| C2-CH₃ | 2.5 - 2.7 | Singlet | Typical chemical shift for a methyl group attached to an aromatic ring. |

| C8-CH₃ | 2.6 - 2.8 | Singlet | May be slightly downfield due to the peri-interaction with the nitrogen lone pair. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 158 - 162 | Attached to nitrogen and a methyl group. |

| C3 | 120 - 124 | Aromatic CH. |

| C4 | 145 - 149 | Attached to a chlorine atom, significantly deshielded. |

| C4a | 147 - 151 | Quaternary carbon at the ring junction. |

| C5 | 125 - 129 | Aromatic CH. |

| C6 | 130 - 134 | Attached to a chlorine atom. |

| C7 | 126 - 130 | Aromatic CH. |

| C8 | 135 - 139 | Attached to a methyl group. |

| C8a | 148 - 152 | Quaternary carbon adjacent to nitrogen. |

| C2-CH₃ | 23 - 26 | Aliphatic carbon. |

| C8-CH₃ | 18 - 22 | Aliphatic carbon. |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of chlorine atoms and methyl groups.

Predicted Fragmentation Pattern:

-

M⁺: A strong molecular ion peak at m/z 225.

-

[M-Cl]⁺: Loss of a chlorine atom, resulting in a peak at m/z 190.

-

[M-CH₃]⁺: Loss of a methyl group, leading to a peak at m/z 210.

-

Further Fragmentations: Subsequent losses of HCl, Cl, and CH₃ radicals.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Cl bonds.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3050 - 3100 | Aromatic C-H stretching |

| 2900 - 3000 | Aliphatic C-H stretching (from methyl groups) |

| 1580 - 1620 | C=C and C=N stretching in the aromatic rings |

| 1000 - 1200 | C-Cl stretching |

| 750 - 850 | C-H out-of-plane bending |

Experimental Protocols

For the empirical determination of the physicochemical properties of this compound, the following standard laboratory protocols are recommended.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Quantifying aqueous solubility is essential for understanding a compound's behavior in biological systems and for formulation development. The shake-flask method is a standard technique for determining thermodynamic solubility.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid and liquid phases.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

This technical guide provides a detailed overview of the predicted physicochemical properties of this compound. While experimental data is limited, the provided predictions, based on established chemical principles and data from analogous compounds, offer valuable insights for researchers and drug development professionals. The outlined experimental protocols serve as a practical guide for the empirical validation of these properties. The unique substitution pattern of this molecule warrants further investigation into its potential biological activities.

References

- PubChem. (n.d.). 4,8-Dichloro-3,6-dimethylquinoline. National Center for Biotechnology Information.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted).

- Sigma-Aldrich. (n.d.). 4-Chloro-2,6-dimethylquinoline. Product page.

- ChemicalBook. (n.d.). 4,8-DICHLORO-2,6-DIMETHYLQUINOLINE (CAS 203626-46-4).

- PubMed. (2012). Prediction of physicochemical properties.

- Informatics (Basel). (2025). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.

- Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 2-Chloro-8-methylquinoline. National Center for Biotechnology Information.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 203626-46-4(4,8-DICHLORO-2,6-DIMETHYLQUINOLINE) Product Description.

- PubChem. (n.d.). 4,6-Dimethylquinoline. National Center for Biotechnology Information.

- University of California, Irvine. (n.d.).

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- The Good Scents Company. (n.d.). 2-methyl quinoline, 91-63-4.

- National Institutes of Health. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.

- ChemicalBook. (n.d.). Quinoline, 2,4-dichloro-6-methoxy-8-methyl- CAS#: 1108659-36-4.

- ChemRxiv. (n.d.).

- PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- CAS. (n.d.). 4,8-Dimethylquinoline.

- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.

- PubChem. (n.d.). 8-Chloro-2-methylquinoline. National Center for Biotechnology Information.

- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- PubMed Central. (n.d.). 4-Chloro-2,5-dimethylquinoline.

- PubMed Central. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 4,8-DICHLORO-2,6-DIMETHYLQUINOLINE CAS#: 203626-46-4.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- PubChem. (n.d.). 2,4-Dimethylquinoline. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,6-Dimethylquinoline. National Center for Biotechnology Information.

- PubMed Central. (n.d.). 2,4-Dichloro-7,8-dimethylquinoline.

- ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline.

- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,1-dichloroalkanes.

- Arkat USA. (n.d.).

- YouTube. (2023).

- Blog. (2025).

Sources

- 1. 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0 [m.chemicalbook.com]

- 2. 4,8-Dichloro-3,6-dimethylquinoline | C11H9Cl2N | CID 171373275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 7. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 4,8-DICHLORO-2,6-DIMETHYLQUINOLINE | 203626-46-4 [m.chemicalbook.com]

- 11. 203626-46-4 CAS MSDS (4,8-DICHLORO-2,6-DIMETHYLQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 4,8-DICHLORO-2,6-DIMETHYLQUINOLINE CAS#: 203626-46-4 [m.chemicalbook.com]

- 13. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Research Potential of 4,6-Dichloro-2,8-dimethylquinoline: A Technical Guide for Scientists and Drug Development Professionals

Introduction: The Quinoline Scaffold - A Privileged Structure in Scientific Research

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, materials science, and chemical biology.[1][2] Its inherent chemical versatility and the ability to modulate its physicochemical properties through substitution have led to a plethora of applications, ranging from blockbuster pharmaceuticals to advanced organic electronic materials.[3][4] This technical guide delves into the untapped research potential of a specific, yet underexplored, quinoline derivative: 4,6-Dichloro-2,8-dimethylquinoline .

While direct literature on this particular molecule is sparse, a comprehensive analysis of structurally related compounds allows for the formulation of compelling hypotheses regarding its potential applications. The presence of two chlorine atoms and two methyl groups on the quinoline core suggests a unique electronic and steric profile, which could translate into novel biological activities and material properties. This guide will, therefore, serve as a roadmap for researchers, providing a theoretical framework and practical methodologies to explore the promising avenues of research for this compound.

Physicochemical Properties and Synthesis Strategy

A foundational understanding of the molecule's characteristics is paramount for any research endeavor. The table below summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₁H₉Cl₂N | - |

| Molecular Weight | 226.11 g/mol | - |

| XLogP3 | 4.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Proposed Synthesis Route: A Modified Combes Quinoline Synthesis

In the absence of a documented synthesis protocol for this compound, a plausible route can be devised based on the well-established Combes quinoline synthesis. This method involves the acid-catalyzed reaction of an aniline with a β-diketone.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dichloroaniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichloroaniline (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add acetylacetone (1.1 equivalents). Slowly and carefully, add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath.

-

Reflux: After the addition of acid, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

Caption: Proposed workflow for the synthesis of this compound.

Potential Research Application 1: Anticancer Drug Discovery

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[6][7] The presence of halogen atoms, particularly chlorine, on the quinoline ring has been shown to enhance cytotoxic activity against various cancer cell lines.[8] Furthermore, the lipophilicity imparted by the methyl groups could facilitate cell membrane permeability.

Hypothesized Mechanism of Action

Based on the activities of related quinoline derivatives, this compound could potentially exert its anticancer effects through several mechanisms:

-

Intercalation with DNA: The planar aromatic structure of the quinoline ring may allow it to intercalate between DNA base pairs, disrupting DNA replication and transcription, and ultimately leading to apoptosis.

-

Inhibition of Topoisomerase II: Many quinoline-based anticancer drugs function by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.

-

Kinase Inhibition: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in the active sites of many protein kinases that are often dysregulated in cancer.

Proposed Experimental Workflow for Anticancer Evaluation

A systematic approach is necessary to validate the anticancer potential of this compound.[9][10][11][12]

Experimental Protocol: In Vitro Anticancer Activity Screening

1. Cell Viability Assay (MTT Assay): [8]

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for cytotoxicity comparison).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Dissolve the resulting formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

-

Procedure:

-

Treat cancer cells with this compound at its IC₅₀ concentration.

-

After the treatment period, stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

3. Cell Cycle Analysis:

-

Procedure:

-

Treat cells with the compound at its IC₅₀ concentration.

-

Fix the cells in ethanol and stain with PI.

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-